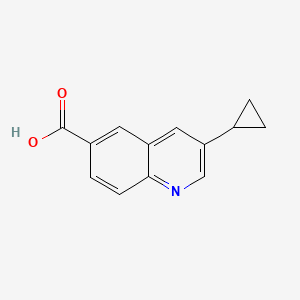
3-Cyclopropyl-6-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-quinolinecarboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is notable for its structural complexity and potential applications in various scientific fields, including medicinal chemistry and industrial processes. The presence of a cyclopropyl group at the third position and a carboxylic acid group at the sixth position of the quinoline ring system contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are utilized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like piperazine and other nucleophiles are employed under catalytic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as N-oxides, tetrahydroquinolines, and substituted quinolines .
Scientific Research Applications
3-Cyclopropyl-6-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-quinolinecarboxylic acid, particularly in its role as a precursor to fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .
Comparison with Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinoline backbone.
Norfloxacin: Another fluoroquinolone with comparable antibacterial activity.
Ofloxacin: Known for its broad-spectrum antibacterial properties
Uniqueness: 3-Cyclopropyl-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-cyclopropylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-3-4-12-10(5-9)6-11(7-14-12)8-1-2-8/h3-8H,1-2H2,(H,15,16) |
InChI Key |
JEDRRPCIWDISOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C3C=CC(=CC3=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















